2-(2-Bromo-4-methoxyphenyl)pyrrolidine

Description

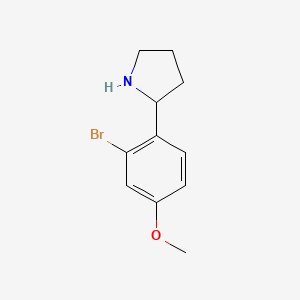

2-(2-Bromo-4-methoxyphenyl)pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring (a five-membered amine) substituted with a bromine atom at the 2-position and a methoxy group at the 4-position of the attached phenyl ring. The compound’s molecular formula is C₁₁H₁₄BrNO, with a molecular weight of ~256 g/mol. Pyrrolidine derivatives are widely explored in pharmaceutical research due to their conformational flexibility and ability to interact with biological targets.

Properties

Molecular Formula |

C11H14BrNO |

|---|---|

Molecular Weight |

256.14 g/mol |

IUPAC Name |

2-(2-bromo-4-methoxyphenyl)pyrrolidine |

InChI |

InChI=1S/C11H14BrNO/c1-14-8-4-5-9(10(12)7-8)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3 |

InChI Key |

OWDNGDCLEARZQG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C2CCCN2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-4-methoxyphenyl)pyrrolidine typically involves the reaction of 2-bromo-4-methoxybenzaldehyde with pyrrolidine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromo-4-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyrrolidine ring.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products:

- Substitution reactions can yield various derivatives depending on the nucleophile used.

- Oxidation reactions can produce aldehydes or carboxylic acids.

- Reduction reactions can lead to dehalogenated or modified pyrrolidine derivatives .

Scientific Research Applications

2-(2-Bromo-4-methoxyphenyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in the binding affinity and specificity of the compound towards its targets. The pyrrolidine ring provides structural stability and enhances the compound’s ability to interact with biological macromolecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Substitution Patterns

2-(5-Bromo-2-methoxyphenyl)pyrrolidine (CAS 69639-91-4)

- Structure : Bromine at 5-position , methoxy at 2-position of the phenyl ring.

- Molecular Formula: C₁₁H₁₄BrNO (identical to the target compound).

- Key Differences: The altered bromine and methoxy positions may influence electronic properties and reactivity.

5-Bromo-2-(2-methoxyphenyl)pyridine (CAS 1194683-55-0)

- Structure : Pyridine core with bromine at 5-position and a 2-methoxyphenyl substituent at the 2-position .

- Molecular Formula: C₁₂H₁₀BrNO.

- This structural shift may expand its utility in catalysis or as a ligand.

Core Heterocycle Variations

2-Bromo-3-methylpyridine (CAS 3430-17-9)

- Structure : Pyridine with bromine at 2-position and methyl at 3-position .

- Molecular Formula : C₆H₆BrN.

- Key Differences : The absence of a methoxy group and the smaller methyl substituent reduce steric bulk. This compound’s lower molecular weight (166 g/mol ) and simpler structure make it a common intermediate in cross-coupling reactions.

2-(4-Bromomethylphenyl)pyridine (CAS 52199-24-3)

Physicochemical Properties

Notes:

- Data gaps highlight the need for further experimental characterization of pyrrolidine derivatives.

- The pyridine analog (CAS 3430-17-9) has well-documented properties due to its commercial availability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.